molecular formula C20H15FN6O4S B2599155 N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-nitrophenyl)ethanediamide CAS No. 897757-97-0

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-nitrophenyl)ethanediamide

Cat. No.: B2599155
CAS No.: 897757-97-0
M. Wt: 454.44
InChI Key: NOOGFJJCEWUABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-nitrophenyl)ethanediamide is a synthetic small molecule characterized by a complex heterocyclic system. This structure integrates a 1,2,4-triazolo[3,2-b]thiazole core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is further functionalized with a 4-fluorophenyl group and an N'-(2-nitrophenyl)ethanediamide (oxalamide) side chain. The fluorophenyl moiety is a common pharmacophore that can influence a compound's electronic properties, metabolic stability, and binding affinity . The 2-nitrophenyl group on the oxalamide nitrogen is a notable feature, as ortho-nitro aryl substituents on nitrogen-containing heterocycles have been identified as key precursors for the synthesis of novel polycyclic systems through intramolecular annulation reactions . The primary research value of this compound lies in its potential as a chemical intermediate and a precursor for drug discovery . Researchers can utilize this molecule as a building block to generate more complex, fused polyheterocycles. The strategic placement of the ortho-nitro group and the amino-triazole-like structure in the side chain makes it a promising candidate for developing novel triazolo-fused structures , such as those with potential applications in materials science or as pharmacologically active agents . The oxalamide functionality is also a significant feature, as it is present in compounds investigated for targeted cancer therapies, suggesting potential for interaction with specific enzymatic targets . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O4S/c21-13-7-5-12(6-8-13)17-24-20-26(25-17)14(11-32-20)9-10-22-18(28)19(29)23-15-3-1-2-4-16(15)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOGFJJCEWUABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide typically involves multi-step reactions. One common approach is the reaction of 4-fluorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoethylamine to form the triazolothiazole ring system. Finally, the resulting compound is coupled with 2-nitrophenyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit carbonic anhydrase or cholinesterase, affecting metabolic pathways and neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The compound’s closest structural analog, N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide (), differs in the terminal aryl group:

  • 2-Nitrophenyl vs. This substitution significantly impacts solubility, reactivity, and bioactivity .
Property Target Compound (2-Nitrophenyl) Analog (4-Methoxyphenyl)
Molecular Formula Likely C21H17FN6O4S* C21H18FN5O3S
Average Mass ~465–470 g/mol* 439.465 g/mol
Key Functional Groups Nitro (-NO₂), Ethanediamide Methoxy (-OCH₃), Ethanediamide
Electronic Effects Strong electron-withdrawing Moderate electron-donating

*Estimated based on structural differences.

Triazole-Thiazole Core Modifications

Compounds in feature triazole-thiazole scaffolds with sulfonyl and difluorophenyl substituents (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ). Key differences include:

  • Ethanediamide Linker vs. Sulfonyl Groups : The ethanediamide linker in the target compound may enhance hydrogen-bonding interactions compared to sulfonyl groups, which are more rigid and polar .
  • Substituent Position : The 2-nitrophenyl group in the target compound could sterically hinder interactions compared to para-substituted analogs, affecting binding to biological targets .

Spectral Comparisons

  • IR Spectroscopy :
    • The target compound should exhibit a C=O stretch (~1660–1680 cm⁻¹) from the ethanediamide group, similar to hydrazinecarbothioamides in .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole-thiazoles .
  • NMR :
    • The 2-nitrophenyl group would show deshielded aromatic protons (δ 7.5–8.5 ppm) compared to the 4-methoxyphenyl analog (δ 6.5–7.5 ppm) .

Antimicrobial Potential

While the target compound’s bioactivity is uncharacterized, highlights that triazole-thiazole hybrids exhibit moderate to strong antimicrobial activity.

Pesticide Chemistry Comparisons

lists triazole-based pesticides (e.g., diclosulam) with sulfonamide groups. The ethanediamide linker in the target compound may offer a novel mode of action, as sulfonamides typically inhibit folate biosynthesis, whereas ethanediamides could target enzymatic amide bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.